molecular formula C9H15IO2 B12938399 1-(2-((3-Iodoprop-2-yn-1-yl)oxy)ethoxy)butane CAS No. 89635-85-8

1-(2-((3-Iodoprop-2-yn-1-yl)oxy)ethoxy)butane

Cat. No.: B12938399
CAS No.: 89635-85-8
M. Wt: 282.12 g/mol
InChI Key: DXCYDAWDWFWLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((3-Iodoprop-2-yn-1-yl)oxy)ethoxy)butane is an organic compound that features an iodinated alkyne moiety. This compound is of interest due to its unique structure, which combines an alkyne with an ether linkage, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((3-Iodoprop-2-yn-1-yl)oxy)ethoxy)butane can be achieved through a multi-step process. One common method involves the reaction of 3-iodoprop-2-yn-1-ol with ethylene glycol in the presence of a base to form the intermediate 1-(2-((3-iodoprop-2-yn-1-yl)oxy)ethanol). This intermediate is then reacted with butyl bromide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-((3-Iodoprop-2-yn-1-yl)oxy)ethoxy)butane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The alkyne moiety can be oxidized to form diketones or carboxylic acids.

    Reduction Reactions: The alkyne can be reduced to an alkene or alkane using hydrogenation techniques.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Potassium permanganate or osmium tetroxide in aqueous or organic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products

    Substitution: Formation of substituted ethers or thioethers.

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

1-(2-((3-Iodoprop-2-yn-1-yl)oxy)ethoxy)butane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-((3-Iodoprop-2-yn-1-yl)oxy)ethoxy)butane involves its ability to undergo various chemical transformations. The alkyne moiety can participate in cycloaddition reactions, while the iodine atom can be substituted with other functional groups, allowing for the creation of diverse chemical entities. These transformations enable the compound to interact with different molecular targets and pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    3-Iodoprop-2-yn-1-yl butylcarbamate: Another iodinated alkyne with similar reactivity but different functional groups.

    1-(2-((3-Iodoprop-2-yn-1-yl)oxy)ethanol): An intermediate in the synthesis of 1-(2-((3-Iodoprop-2-yn-1-yl)oxy)ethoxy)butane.

Uniqueness

This compound is unique due to its combination of an alkyne and ether linkage, which provides versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in the development of new compounds and materials .

Properties

CAS No.

89635-85-8

Molecular Formula

C9H15IO2

Molecular Weight

282.12 g/mol

IUPAC Name

1-[2-(3-iodoprop-2-ynoxy)ethoxy]butane

InChI

InChI=1S/C9H15IO2/c1-2-3-6-11-8-9-12-7-4-5-10/h2-3,6-9H2,1H3

InChI Key

DXCYDAWDWFWLDD-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCC#CI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.